molecular formula C8H7FINO B2756899 N-methyl-2-fluoro-4-iodobenzamide CAS No. 1351185-56-2

N-methyl-2-fluoro-4-iodobenzamide

Cat. No. B2756899
CAS RN: 1351185-56-2
M. Wt: 279.053
InChI Key: QAEJBAGSKXLRKI-UHFFFAOYSA-N
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Description

“N-methyl-2-fluoro-4-iodobenzamide” is a chemical compound with the CAS number 1351185-56-2 . It is also known by other synonyms such as ‘2-Fluoro-4-iodo-N-methylbenzamide’, ‘4-iodo-N-methyl-2-fluorobenzamide’, and 'Benzamide, 2-fluoro-4-iodo-N-methyl-' .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H7FINO . The InChI string representation of its structure is InChI=1S/C8H7FINO/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 301.8±32.0 °C, and its predicted density is 1.788±0.06 g/cm3 . The predicted pKa value is 13.76±0.46 .

Scientific Research Applications

Magnetic Resonance Imaging

N-methyl-2-fluoro-4-iodobenzamide and its derivatives have been investigated for their unique spin-spin couplings in magnetic resonance studies. Rae et al. (1993) explored the through-space couplings between the aromatic fluorine and the nitrogen and carbon of the amide group in 2-fluorobenzamide and its N-methyl derivative. The study highlighted the role of intramolecular hydrogen bonds in enhancing fluorine couplings, which are crucial for understanding molecular interactions in complex biological systems (Rae et al., 1993).

Iron-Catalyzed Reactions

In the realm of synthetic chemistry, the iron-catalyzed, fluoroamide-directed C-H fluorination of benzylic, allylic, and unactivated C-H bonds showcases the versatility of this compound derivatives. Groendyke et al. (2016) demonstrated that these compounds undergo chemoselective fluorine transfer to yield fluorides efficiently. This reaction offers broad substrate scope and functional group tolerance, highlighting the potential of this compound derivatives in organic synthesis and pharmaceutical manufacturing (Groendyke et al., 2016).

PET Imaging

PET imaging is another significant application area. Dence et al. (1997) synthesized and characterized fluorinated halobenzamides, including 4-fluoro-substituted benzamides, as sigma receptor ligands for PET imaging. These compounds exhibited high sigma-1 affinities and demonstrated specific uptake in tissues containing sigma receptors, indicating their potential as PET imaging agents for diagnosing and studying neurological diseases (Dence et al., 1997).

Additionally, Tu et al. (2007) investigated fluorine-containing benzamide analogs for imaging the sigma2 receptor status of solid tumors using PET. Their study identified compounds with moderate to high affinity for sigma2 receptors, providing valuable insights into tumor biology and potential diagnostic applications (Tu et al., 2007).

Safety and Hazards

“N-methyl-2-fluoro-4-iodobenzamide” is classified under the GHS06 hazard class . The hazard statements associated with it are H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .

properties

IUPAC Name

2-fluoro-4-iodo-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEJBAGSKXLRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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